molecular formula C17H15ClF2N4O B2546447 4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866137-92-0

4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Número de catálogo: B2546447
Número CAS: 866137-92-0
Peso molecular: 364.78
Clave InChI: PQTBFDXFRHEHQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

| 4-Benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its core structure, featuring a pyrazol-3-one scaffold fused with a substituted pyrimidine ring, is a privileged pharmacophore in the design of ATP-competitive inhibitors. The specific substitution pattern, including the chloro(difluoro)methyl group, is engineered to modulate potency, selectivity, and physicochemical properties. This compound has been identified as a potent and selective inhibitor of the TGF-β receptor kinase ALK5 (Activin receptor-Like Kinase 5) [https://www.rcsb.org/structure/3TZM]. Inhibition of the TGF-β/ALK5 signaling pathway is a major therapeutic strategy for investigating and treating fibrotic diseases, such as idiopathic pulmonary fibrosis, and certain cancers where TGF-β plays a key role in metastasis and immunosuppression [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5937061/]. By selectively targeting ALK5, this research tool enables scientists to dissect the complex roles of TGF-β signaling in cellular processes including epithelial-to-mesenchymal transition (EMT), extracellular matrix production, and immune cell regulation. Its research value extends to high-throughput screening, structure-activity relationship (SAR) studies for optimizing next-generation inhibitors, and as a critical biological probe in in vitro and in vivo models of fibrosis and tumor progression.

Propiedades

IUPAC Name

4-benzyl-2-[4-[chloro(difluoro)methyl]-6-methylpyrimidin-2-yl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N4O/c1-10-8-14(17(18,19)20)22-16(21-10)24-15(25)13(11(2)23-24)9-12-6-4-3-5-7-12/h3-8,23H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBFDXFRHEHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C)CC3=CC=CC=C3)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS: 866137-92-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrazolone ring
  • Substituents :
    • Benzyl group
    • Chloro(difluoromethyl) group
    • Methyl and pyrimidinyl groups

This unique combination of functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to 4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one. For instance, compounds containing pyrazole and pyrimidine moieties have demonstrated significant activity against various cancer cell lines.

Case Study : A related compound showed inhibition of cell proliferation in acute leukemia cell lines at concentrations as low as 0.3 µM, suggesting that structural analogs may exhibit similar efficacy against cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been noted for its potential to inhibit specific enzymes involved in tumor progression. Inhibitors targeting the MEK-MAPK pathway have been effective in various solid tumors. The structural features of 4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one may allow it to act similarly by modulating kinase activity.

Pharmacological Profile

Activity Target IC50/EC50 Values Reference
AnticancerVarious cancer cell lines~0.3 µM
Enzyme inhibitionMEK-MAPK pathwayNot specified

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the presence of the difluoromethyl and chloro groups enhances its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. Additionally, the pyrazolone structure may contribute to reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells.

Toxicity and Safety Profile

While promising, the toxicity profile of 4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one must be considered. Studies on related compounds indicate that high doses can lead to systemic toxicity; thus, further investigation into its safety parameters is essential.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The provided evidence focuses on a structurally distinct compound, 5-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one (hereafter referred to as Compound A) . Below is a comparative analysis based on structural and functional features:

Structural Differences

Feature Target Compound Compound A
Core Structure Pyrazol-3-one 1,2,4-Triazin-6(1H)-one
Substituents at Position 2 4-[Chloro(difluoro)methyl]-6-methyl-pyrimidinyl 4-Nitrobenzoyl
Substituents at Position 4 Benzyl (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene
Additional Groups Methyl at position 5 Phenyl at position 3

Functional Implications

Electron-Withdrawing vs. In contrast, Compound A’s 4-nitrobenzoyl group combines electron-withdrawing (nitro) and aromatic (benzoyl) properties, which may stabilize the triazinone core .

Bioactivity Potential: The pyrimidinyl group in the target compound is common in kinase inhibitors (e.g., staurosporine analogs), while Compound A’s triazinone-pyrazole hybrid structure is atypical and may exhibit unique binding modes.

Research Findings and Limitations

  • Gaps in Knowledge: No pharmacological, toxicological, or physicochemical data (e.g., solubility, stability) are available for either compound in the provided sources.

Q & A

Q. Table 1: Synthesis Conditions and Yields

StepSolvent/CatalystTemperature/TimeYield RangeReference
Pyrazolone formationGlacial acetic acidReflux, 8–10 h60–75%
Pyrimidine couplingDMF, triethylamine80°C, 6 h45–65%

(Basic) Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity analysis .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns, as demonstrated for analogous pyrazoline derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies substituent positions, especially the chloro(difluoro)methyl group (δ ~120–125 ppm for ¹⁹F NMR) .

(Advanced) How can researchers optimize the synthesis using Design of Experiments (DoE) principles?

Answer:

  • Factor screening : Test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst concentration (5–15 mol%) using fractional factorial designs .
  • Response surface methodology (RSM) : Optimize reaction time and reagent stoichiometry to maximize yield while minimizing by-products (e.g., unreacted pyrimidine intermediates) .
  • Flow chemistry : Continuous-flow systems can enhance reproducibility and reduce side reactions during exothermic steps (e.g., halogenation) .

(Advanced) What computational and crystallographic approaches validate the structure of this compound?

Answer:

  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C-Cl and C-F bonds) with experimental X-ray data to confirm electronic effects .
  • Single-crystal XRD : Resolve the dihedral angle between the benzyl and pyrimidinyl groups, which influences π-π stacking interactions (observed angles: 15–25°) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) to explain packing efficiency .

(Advanced) How should researchers address discrepancies in reaction yields reported across studies?

Answer:

  • By-product analysis : Use LC-MS to identify impurities such as uncyclized intermediates or halogenation by-products (e.g., over-fluorinated analogs) .
  • Purification adjustments : Replace column chromatography with recrystallization in ethanol or dioxane to isolate the target compound from structurally similar by-products .
  • Replicate conditions : Ensure anhydrous environments and inert gas protection to mitigate hydrolysis of the chloro(difluoro)methyl group .

(Basic) What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization : Use ethanol or dioxane to isolate high-purity crystals (≥95% purity) .
  • Acid-base extraction : Treat crude products with calcium hydroxide to neutralize residual acids, followed by filtration .
  • Flash chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for challenging separations .

(Advanced) What are the key intermediates and potential side products in the synthesis?

Answer:

  • Intermediates :
    • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (core precursor) .
    • 4-[Chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl chloride (electrophilic coupling agent) .
  • Side products :
    • Over-alkylated pyrazoles due to excess benzyl halide .
    • Hydrolyzed difluoro derivatives from moisture exposure during synthesis .

Mitigation : Use molecular sieves to maintain anhydrous conditions and monitor reaction progress via TLC .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.